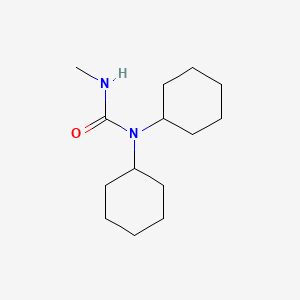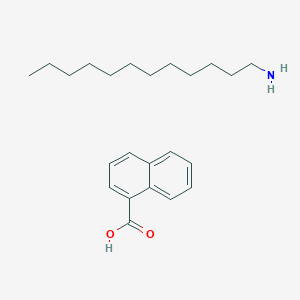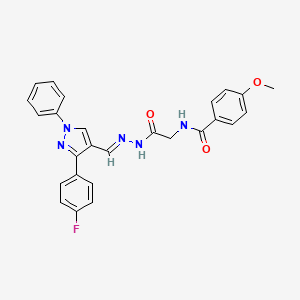
4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazide.
Formation of the pyrazole derivative: Separately, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is synthesized through the reaction of phenylhydrazine with p-tolualdehyde.
Condensation reaction: The final step involves the condensation of 4-chlorobenzyl hydrazide with 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide and pyrazole functionalities.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The pyrazole moiety can interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.
4-((4-Methylbenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide:
Uniqueness
The presence of both the chlorobenzyl and pyrazole moieties in 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide makes it unique compared to similar compounds
Propriétés
Numéro CAS |
881660-41-9 |
|---|---|
Formule moléculaire |
C31H25ClN4O2 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H25ClN4O2/c1-22-7-11-24(12-8-22)30-26(20-36(35-30)28-5-3-2-4-6-28)19-33-34-31(37)25-13-17-29(18-14-25)38-21-23-9-15-27(32)16-10-23/h2-20H,21H2,1H3,(H,34,37)/b33-19+ |
Clé InChI |
MXYHHLAKSRIDQQ-HNSNBQBZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)










